

Mass Spectrometry of 2,4-Dibromopentane: A Comparative Fragmentation Analysis

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Compound of Interest

Compound Name: 2,4-Dibromopentane

Cat. No.: B098100

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A detailed examination of the electron ionization mass spectrometry of **2,4-dibromopentane**, with a comparative look at its positional isomers, providing researchers, scientists, and drug development professionals with key data for structural elucidation.

In the realm of analytical chemistry, mass spectrometry stands as a cornerstone for the structural identification of organic molecules. The fragmentation patterns observed upon electron ionization (EI) provide a molecular fingerprint, offering profound insights into the compound's architecture. This guide delves into the mass spectrometric behavior of **2,4-dibromopentane** and its positional isomers, presenting a comparative analysis of their fragmentation pathways. The data herein serves as a valuable resource for the unambiguous identification of these brominated alkanes in complex matrices.

Comparative Fragmentation Data of Dibromopentane Isomers

The mass spectra of dibromopentane isomers, while all corresponding to the molecular formula $C_5H_{10}Br_2$, exhibit distinct fragmentation patterns. These differences arise from the varied positions of the bromine atoms, which influence the stability of the resulting carbocations and radical species upon ionization and subsequent fragmentation. A summary of the most abundant fragments for **2,4-dibromopentane** and its isomers is presented below.

m/z	2,4-Dibromopentane Relative Intensity (%)	1,5-Dibromopentane Relative Intensity (%)	1,3-Dibromopentane Relative Intensity (%)	1,2-Dibromopentane Relative Intensity (%)	Putative Fragment Identity
41	100.0	100.0	100.0	100.0	[C3H5]+
43	25.9	13.9	35.1	18.2	[C3H7]+
55	12.8	20.9	14.8	25.8	[C4H7]+
69	10.9	6.9	9.4	15.1	[C5H9]+
149	92.8	24.3	32.4	30.2	[C5H10Br]+ (M-Br)
151	90.9	23.8	31.8	29.6	[C5H10Br]+ (M-Br, with 81Br)
228	0.8	0.3	1.0	0.5	[C5H10Br2]+• (M+•, with two 79Br)
230	1.6	0.6	2.0	1.0	[C5H10Br2]+• (M+•, with one 79Br and one 81Br)
232	0.8	0.3	1.0	0.5	[C5H10Br2]+• (M+•, with two 81Br)

Data sourced from the NIST Mass Spectrometry Data Center. Intensities are relative to the base peak (m/z 41).

Experimental Protocol

The mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. The following parameters are representative of a typical experimental setup for the analysis of small brominated alkanes.^[1]

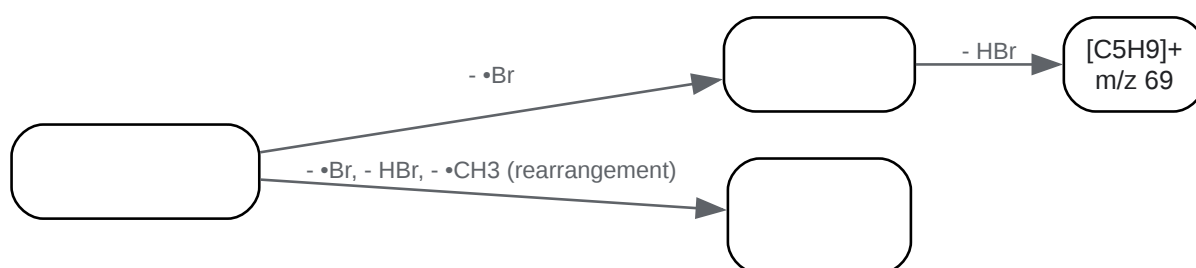
- Gas Chromatograph (GC):
 - Column: 30 m x 0.25 mm i.d. x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
 - Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
 - Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.^[1]
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 35-300.
 - Solvent Delay: 3 minutes.

Fragmentation Pathway of 2,4-Dibromopentane

The fragmentation of **2,4-dibromopentane** under electron ionization is initiated by the removal of an electron, typically from one of the bromine atoms due to their lower ionization energy, to form a molecular ion ($[C_5H_{10}Br_2]^+$). This high-energy molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

A primary and highly favorable fragmentation step is the cleavage of a carbon-bromine bond to lose a bromine radical ($\bullet\text{Br}$), resulting in the formation of a brominated carbocation at m/z 149 (for ^{79}Br) and 151 (for ^{81}Br). The high relative abundance of this ion pair is a characteristic feature of the **2,4-dibromopentane** spectrum. Subsequent loss of HBr from this fragment can lead to the formation of the ion at m/z 69.

The base peak at m/z 41, corresponding to the allyl cation ($[\text{C}_3\text{H}_5]^+$), is formed through a more complex fragmentation cascade, likely involving rearrangements and the loss of both bromine atoms and a methyl group.

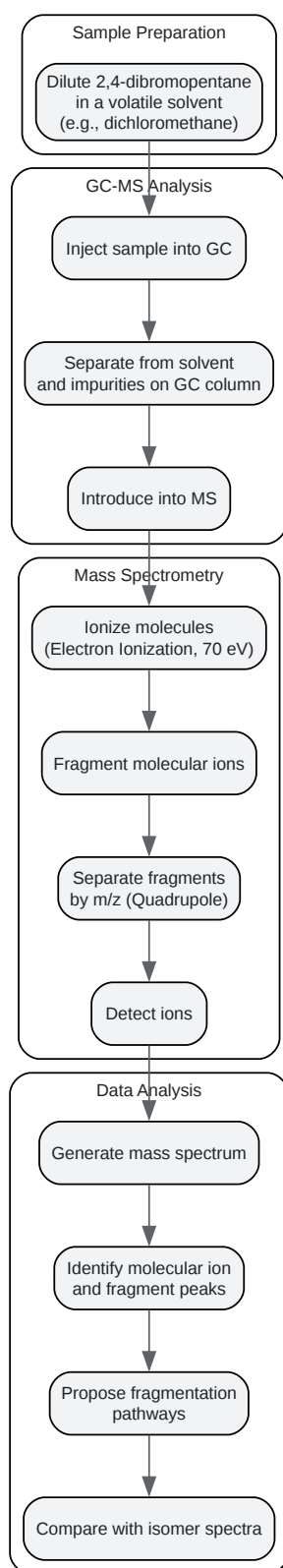


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Caption: Proposed fragmentation pathway of **2,4-dibromopentane**.

Experimental and Analytical Workflow

The overall process for analyzing the mass spectrometric fragmentation of **2,4-dibromopentane** involves several key stages, from sample preparation to data interpretation.



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Caption: General workflow for GC-MS analysis of **2,4-dibromopentane**.

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References

- 1. academic.oup.com [academic.oup.com]
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